![molecular formula C27H23F3N6O B12293220 N-{4-[8-Amino-3-(Propan-2-Yl)imidazo[1,5-A]pyrazin-1-Yl]naphthalen-1-Yl}-N'-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B12293220.png)

N-{4-[8-Amino-3-(Propan-2-Yl)imidazo[1,5-A]pyrazin-1-Yl]naphthalen-1-Yl}-N'-[3-(Trifluoromethyl)phenyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’inhibiteur de kinase IRE1alpha-IN-2 est un inhibiteur de petite molécule qui cible l’enzyme 1 alpha nécessitant l’inositol (IRE1α), un acteur clé de la voie de réponse aux protéines mal repliées (UPR). Cette voie est cruciale pour le maintien de l’homéostasie cellulaire en conditions de stress en gérant l’accumulation de protéines mal repliées dans le réticulum endoplasmique. L’inhibiteur de kinase IRE1alpha-IN-2 a suscité un intérêt pour ses applications thérapeutiques potentielles, en particulier dans les maladies où le stress du réticulum endoplasmique est impliqué, comme le cancer, le diabète et les maladies neurodégénératives .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’inhibiteur de kinase IRE1alpha-IN-2 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent généralement :

Formation de la structure de base : Cela implique la construction de l’échafaudage central par une série de réactions de condensation et de cyclisation.

Modifications de groupe fonctionnel : Introduction de divers groupes fonctionnels pour améliorer l’affinité de liaison du composé et la spécificité pour IRE1α.

Purification et caractérisation : Le produit final est purifié à l’aide de techniques telles que la chromatographie sur colonne et caractérisé à l’aide de méthodes spectroscopiques comme la RMN et la spectrométrie de masse

Méthodes de production industrielle

La production industrielle de l’inhibiteur de kinase IRE1alpha-IN-2 suivrait probablement des voies de synthèse similaires, mais à plus grande échelle. Cela implique l’optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de processus de purification robustes pour garantir que le produit final répond aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions

L’inhibiteur de kinase IRE1alpha-IN-2 subit principalement :

Oxydation : Cela peut se produire dans des conditions de stress oxydatif, modifiant potentiellement son efficacité.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du composé, impactant son activité.

Substitution : Diverses réactions de substitution peuvent être utilisées pour modifier la structure du composé pour des études de relations structure-activité

Réactifs et conditions courants

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Réactifs de substitution : Agents halogénants, nucléophiles comme les amines et les thiols

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des analogues désoxygénés .

Applications de la recherche scientifique

Chimie : Utilisé comme composé outil pour étudier la voie UPR et son rôle dans les réponses au stress cellulaire.

Biologie : Investigations sur ses effets sur la survie cellulaire, l’apoptose et l’autophagie en conditions de stress.

Médecine : Exploré comme agent thérapeutique potentiel pour des maladies comme le cancer, le diabète et les maladies neurodégénératives en modulant la voie UPR.

Applications De Recherche Scientifique

Chemistry: Used as a tool compound to study the UPR pathway and its role in cellular stress responses.

Biology: Investigated for its effects on cell survival, apoptosis, and autophagy under stress conditions.

Medicine: Explored as a potential therapeutic agent for diseases like cancer, diabetes, and neurodegenerative disorders by modulating the UPR pathway.

Mécanisme D'action

L’inhibiteur de kinase IRE1alpha-IN-2 exerce ses effets en inhibant les activités kinase et endoribonucléase d’IRE1α. Cette inhibition empêche l’épissage de l’ARNm de la protéine 1 de liaison à la boîte X (XBP1), une étape critique de la voie UPR. En bloquant cette voie, l’inhibiteur de kinase IRE1alpha-IN-2 peut réduire les réponses au stress cellulaire, conduisant à une diminution de la survie cellulaire en conditions de stress. Ce mécanisme est particulièrement pertinent dans les cellules cancéreuses, qui dépendent de la voie UPR pour survivre dans le microenvironnement tumoral difficile .

Comparaison Avec Des Composés Similaires

Composés similaires

1NM-PP1 : Un autre inhibiteur d’IRE1α qui cible le domaine kinase.

APY29 : Inhibe à la fois les activités kinase et endoribonucléase d’IRE1α.

Staurosporine : Un inhibiteur de kinase à large spectre qui affecte également IRE1α .

Unicité

L’inhibiteur de kinase IRE1alpha-IN-2 est unique en raison de sa haute spécificité pour IRE1α, ce qui en fait un outil précieux pour étudier la voie UPR sans effets hors cible. Sa capacité à inhiber à la fois les activités kinase et endoribonucléase d’IRE1α le distingue des autres inhibiteurs qui ne ciblent peut-être qu’une de ces activités .

Propriétés

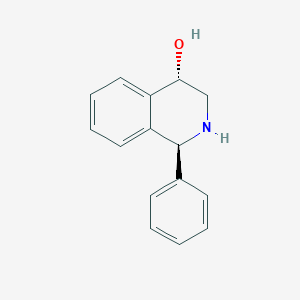

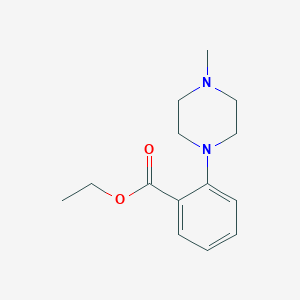

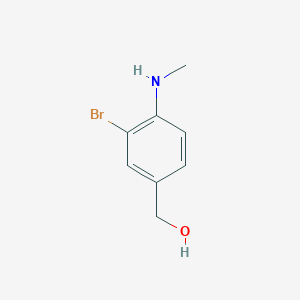

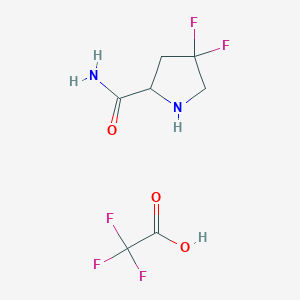

Formule moléculaire |

C27H23F3N6O |

|---|---|

Poids moléculaire |

504.5 g/mol |

Nom IUPAC |

1-[4-(8-amino-3-propan-2-ylimidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl]-3-[3-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C27H23F3N6O/c1-15(2)25-35-22(23-24(31)32-12-13-36(23)25)20-10-11-21(19-9-4-3-8-18(19)20)34-26(37)33-17-7-5-6-16(14-17)27(28,29)30/h3-15H,1-2H3,(H2,31,32)(H2,33,34,37) |

Clé InChI |

MEJKZYOOTMLMBA-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C4=CC=CC=C43)NC(=O)NC5=CC=CC(=C5)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Morpholine,4-[N-[(2R,4S,5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-1-oxo-6-phenyl-2-(phenylmethyl)hexyl]-L-valyl-L-phenylalanyl]-](/img/structure/B12293143.png)

![N-{3-aminobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B12293148.png)

![3,4,5-Trihydroxy-6-[4-(7-hydroxy-4-oxochromen-3-yl)phenoxy]oxane-2-carboxylic acid](/img/structure/B12293149.png)

![4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic Acid](/img/structure/B12293157.png)

![Methyl(2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12293172.png)

![[2-(4-methylphenyl)-2-oxoethyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate](/img/structure/B12293190.png)

![7-Chloro-3'-ethylsulfanyl-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B12293207.png)

![N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12293214.png)